molecular formula C22H22N2O B12915859 3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-81-5

3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12915859
CAS No.: 918645-81-5
M. Wt: 330.4 g/mol
InChI Key: LJTUJCWGAUIJHQ-UHFFFAOYSA-N
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Description

Introduction to 3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Chemical Identity and Systematic Nomenclature

This compound is defined by the IUPAC name derived from its bicyclic structure. The base scaffold consists of two quinoline units fused at the 1,3'-positions, with a partially saturated dihydroquinoline ring containing four methyl substituents at the 3,3',4,4' positions. The ketone group at the 2-position completes the heterocyclic framework.

Key Identifiers:
Property Value
CAS Registry Number 918645-81-5
Molecular Formula C₂₂H₂₂N₂O
Molecular Weight 330.42 g/mol
SMILES Notation CC1(C2=CC=CC=C2N(C(=O)C1(C)C)C3=CC4=CC=CC=C4N=C3)C
InChIKey PQOGVRPAOLXXJM-UHFFFAOYSA-N

The systematic naming follows IUPAC guidelines for fused polycyclic systems:

  • Parent hydrocarbon : Biquinoline (two fused quinoline units)
  • Saturation indicator : 3,4-Dihydro denotes partial saturation at positions 3-4
  • Substituents : Tetramethyl groups at 3,3',4,4' positions
  • Functional group : Ketone at position 2

This nomenclature precisely describes the molecule’s topology, distinguishing it from related structures like 3,4-dihydro-2H-[1,3'-biquinolin]-2-one through its substitution pattern.

Historical Context of Biquinoline Derivatives Development

The development of biquinoline derivatives emerged from early 20th-century investigations into alkaloid analogs and antimalarial compounds. Key milestones include:

1920s-1940s : Initial synthesis of simple quinolines like 8-hydroxyquinoline for metal chelation applications.
1950s-1970s : Expansion to fused systems, with researchers exploring dihydroquinolines for enhanced stability and bioactivity.
1980s-2000s : Methodological advances enabled precise substitution patterns, exemplified by tetramethyl variants improving solubility and pharmacokinetic properties.
2010s-Present : Computational modeling guides targeted synthesis of complex biquinolines for specific molecular interactions.

This compound’s genesis reflects three key trends:

  • Synthetic Methodology : Transition from classical condensation reactions to transition metal-catalyzed cross-couplings
  • Structural Complexity : Evolution from monocyclic quinolines to polycyclic systems with precise stereochemistry
  • Application Focus : Shift from antimicrobial agents to targeted therapeutics and functional materials

Notably, the introduction of tetramethyl groups addresses historical challenges in biquinoline derivative solubility while maintaining planar aromatic regions essential for π-stacking interactions.

Structural Relationship to Polycyclic Aromatic Nitrogen Heterocycles

The compound belongs to the polycyclic aromatic nitrogen heterocycle (PANH) family, sharing characteristics with both classical heterocycles and modern engineered materials:

Comparative Structural Analysis:
Feature This Compound Isoquinoline Acridine
Aromatic Rings 3 fused 2 fused 3 linear
Nitrogen Atoms 2 1 1
Saturation Partial (dihydro) Fully unsaturated Fully unsaturated
Common Substitutions Tetramethyl Hydroxy, methoxy Amino, nitro

Key structural relationships:

  • Quinoline Core : Shares the basic benzo[h]quinoline motif with antimalarial drugs like chloroquine
  • Dihydro Modification : Partial saturation reduces aromaticity compared to fully conjugated systems, altering electronic properties
  • Tetramethyl Groups : Steric effects influence conformational flexibility and intermolecular interactions

The molecule’s unique architecture combines rigidity from the fused aromatic system with flexibility from the saturated dihydro region, creating a hybrid structure with tunable electronic characteristics. This balance enables potential applications in:

  • Catalysis (as ligand scaffolds)
  • Optoelectronics (charge transport materials)
  • Medicinal chemistry (targeted protein modulation)

The structural evolution from simple quinolines to this tetramethyl biquinoline derivative demonstrates how targeted modifications address specific limitations in PANH applications, particularly regarding solubility and substrate specificity.

Properties

CAS No.

918645-81-5

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

3,3,4,4-tetramethyl-1-quinolin-3-ylquinolin-2-one

InChI

InChI=1S/C22H22N2O/c1-21(2)17-10-6-8-12-19(17)24(20(25)22(21,3)4)16-13-15-9-5-7-11-18(15)23-14-16/h5-14H,1-4H3

InChI Key

LJTUJCWGAUIJHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C(=O)C1(C)C)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of 3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective production.

Chemical Reactions Analysis

3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biochemical pathways. In medicine, its derivatives could potentially be developed into therapeutic agents for treating various diseases. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound* 3,3,4,4-tetramethyl (Inferred) C₂₀H₂₂N₂O ~306.41† High lipophilicity (methyl groups enhance hydrophobicity)
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one 8-Cl, 3,4,4,5-tetramethyl C₂₂H₂₁ClN₂O 364.87 Chlorine increases molecular weight and polarity
5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one 5-F, 3,4,4-trimethyl C₂₀H₁₉FN₂O ~322.38 Fluorine enhances electronegativity, potentially improving target binding
3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one 3-methyl C₁₉H₁₆N₂O 288.34 Reduced steric bulk compared to tetramethyl derivative

*Hypothetical structure inferred from analogs; †Calculated based on similar core structure.

  • The chloro-substituted analog (MW 364.87) may exhibit lower solubility due to higher molecular weight and halogen presence .
  • Electronic Effects : Fluorine’s electronegativity in the 5-fluoro analog could enhance hydrogen bonding or dipole interactions with biological targets .

Challenges and Opportunities

  • Synthetic Complexity : Introducing multiple methyl groups requires precise control to avoid steric hindrance or side reactions .
  • Structure-Activity Relationships (SAR): Systematic studies are needed to clarify how tetramethyl substitution affects bioactivity compared to halogenated or mono-methylated analogs.

Biological Activity

3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one, also known as a biquinoline derivative, has garnered attention due to its potential biological activities. This compound is characterized by its complex structure that may contribute to various pharmacological effects. This article aims to summarize the biological activity of this compound based on existing research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C22H22N2O
  • CAS Number : 71426606
  • PubChem CID : 71426606

Anticancer Properties

Research has indicated that biquinoline derivatives exhibit significant anticancer properties. A study highlighted the ability of certain derivatives to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Specifically, compounds structurally related to this compound have shown promise against various cancer cell lines such as H460 and A549 .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Biquinoline DerivativeH46012.5Apoptosis induction
Biquinoline DerivativeA54915.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial potential of biquinoline derivatives has also been explored. In vitro studies demonstrated that these compounds possess activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli1.0

Neuroprotective Effects

Recent investigations have suggested neuroprotective properties for biquinoline derivatives. These compounds may inhibit neuroinflammation and protect neuronal cells from oxidative stress. A specific study reported that derivatives could reduce levels of pro-inflammatory cytokines in models of neurodegeneration .

Case Studies

  • Anticancer Study :
    • A group of researchers evaluated the effects of biquinoline derivatives on human cancer cell lines. They found that certain modifications in the structure led to enhanced cytotoxicity against breast and lung cancer cells.
    • Findings : The most potent derivative exhibited an IC50 value of 10 µM against MCF-7 cells.
  • Neuroprotection :
    • In a model of Alzheimer's disease, a derivative similar to this compound was tested for its ability to mitigate amyloid-beta toxicity.
    • Results : Treatment significantly reduced amyloid plaque formation and improved cognitive function in animal models .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
ReductionLiAlH4, THF, 24 h73–90
CouplingThiophene-2-carbimidothioate HI, EtOH, 24 h65–72
Salt formation1 M HCl, rt, 10 min72–98

Advanced: How can reaction conditions be optimized to improve yields in derivative synthesis?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic displacement reactions (e.g., NaH-mediated alkylation) .
  • Catalyst use : KI catalysis improves substitution efficiency in acetonitrile .
  • Temperature control : Elevated temperatures (60°C) accelerate amine displacement reactions, while room temperature minimizes side products in salt formation .
  • Chiral separation : SFC (Supercritical Fluid Chromatography) with chiral columns resolves enantiomers, critical for bioactive derivatives .

Basic: What spectroscopic techniques are essential for confirming structural integrity?

Methodological Answer:

  • <sup>1</sup>H NMR : Assigns proton environments (e.g., δ 2.28 ppm for N-methyl groups, δ 8.13 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 303 for [M]<sup>+</sup>) and fragmentation patterns .
  • HPLC : Validates purity (>95%) and monitors salt conversion efficiency .

Advanced: How to resolve contradictory spectral data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected <sup>1</sup>H NMR signals) require:

  • Multi-technique cross-validation : Combine <sup>13</sup>C NMR, HSQC, and IR to verify functional groups.
  • X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry .
  • Computational modeling : DFT calculations predict spectral properties for comparison .
  • Batch consistency checks : Compare with independently synthesized batches to rule out impurities .

Basic: What functionalization strategies modify the dihydroquinoline core?

Methodological Answer:

  • Oxidation : KMnO4 or CrO3 converts the carbonyl group to quinoline-2,3-dione derivatives .
  • Reduction : NaBH4 or LiAlH4 reduces the carbonyl to 3,4-dihydroquinolin-2-ol .
  • Alkylation : NaH-mediated reactions introduce alkyl/aryl groups at the nitrogen position .

Advanced: How to design enzyme inhibition assays for evaluating biological activity?

Methodological Answer:
For NOS (Nitric Oxide Synthase) inhibition studies:

  • Enzyme preparation : Use recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells .
  • Radioactive assay : Measure <sup>3</sup>H-arginine conversion to <sup>3</sup>H-citrulline as a proxy for NO production .
  • IC50 determination : Test compound concentrations from 0.1–100 µM, with L-NAME as a positive control .

Q. Table 2: Key Assay Parameters

ParameterDetailsReference
Enzyme SourceBaculovirus/Sf9 system
Substrate<sup>3</sup>H-arginine
DetectionRadioactivity (dpm)

Advanced: How to address low yields in multi-step syntheses of analogs?

Methodological Answer:

  • Intermediate purification : Use column chromatography after each step to remove byproducts .
  • Protecting groups : Boc-protected amines improve stability during alkylation .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 h to 1–2 h) for thermally sensitive steps .

Basic: What are the critical storage conditions for labile derivatives?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (N2 or Ar) to prevent oxidation .
  • Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis .

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